molecular formula C17H20N2O B1636683 1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338748-73-5

1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B1636683
CAS No.: 338748-73-5
M. Wt: 268.35 g/mol
InChI Key: YLGOXBMFCHMBED-UHFFFAOYSA-N
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Description

1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS: 338748-73-5) is a substituted tetrahydropyridine derivative featuring a mesitylmethyl group (2,4,6-trimethylbenzyl) at the 1-position and a nitrile group at the 3-position. The mesitylmethyl substituent introduces significant steric bulk and electron-donating effects due to its three methyl groups, distinguishing it from halogenated analogs.

Properties

IUPAC Name

6-methyl-2-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3,4-dihydropyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-7-12(2)16(13(3)8-11)10-19-14(4)15(9-18)5-6-17(19)20/h7-8H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGOXBMFCHMBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122287
Record name 1,4,5,6-Tetrahydro-2-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3-pyridinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-73-5
Record name 1,4,5,6-Tetrahydro-2-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydro-2-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways

Friedel-Crafts Alkylation for N1-Functionalization

The mesitylmethyl group at the N1 position is introduced via Friedel-Crafts alkylation using mesitylene (1,3,5-trimethylbenzene) and a Lewis acid catalyst such as AlCl₃. This step involves the reaction of a pyridine precursor (e.g., 2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile) with mesitylene under anhydrous conditions. The Lewis acid facilitates the formation of a carbocation intermediate from mesitylene, which subsequently reacts with the nitrogen atom of the pyridine ring.

Key conditions :

  • Solvent: Dichloromethane or toluene under inert atmosphere.
  • Temperature: 0–25°C.
  • Yield: Moderate (40–60%, estimated from analogous reactions).

Cyclocondensation for Tetrahydro-pyridine Core Formation

The tetrahydro-pyridine scaffold is synthesized via cyclocondensation of a β-ketonitrile intermediate with a primary amine. For example, cyclization of 3-cyano-4-methylpent-2-en-1-one with ammonium acetate generates the 1,4,5,6-tetrahydro-pyridine ring. This step is critical for establishing the six-membered ring with the correct oxidation state at C6.

Mechanistic insights :

  • The β-ketonitrile undergoes nucleophilic attack by the amine, followed by dehydration to form the cyclic imine.
  • Catalytic acetic acid accelerates the reaction by protonating the carbonyl group.

Post-Cyclization Functionalization

Oxidation at C6

The keto group at C6 is introduced through oxidation of the intermediate 1,4,5,6-tetrahydro-pyridine. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

Nitrile Installation at C3

The cyano group at C3 is typically introduced via nucleophilic substitution using cyanide sources (e.g., NaCN or KCN) on a halogenated precursor (e.g., 3-chloro-2-methyl-6-oxo-1,4,5,6-tetrahydro-pyridine). Alternatively, a Strecker synthesis may be employed using ammonium cyanide and aldehydes.

Physicochemical Properties

Fundamental Characteristics

Property Value Source
Molecular formula C₁₇H₂₀N₂O
Molecular weight 268.35 g/mol
Melting point 150–152°C
LogP (predicted) ~3.2
Solubility Low in water; soluble in DMSO, DMF

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents due to its rigid pyridine core and electron-withdrawing cyano group. For example, it is utilized in the synthesis of menin-MLL interaction inhibitors.

Materials Science

Its planar structure and π-conjugation make it a candidate for organic semiconductors and metal-organic frameworks (MOFs).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Friedel-Crafts Alkylation High regioselectivity Requires anhydrous conditions
Cyclocondensation Scalable for bulk synthesis Moderate yields
Post-Oxidation Efficient keto-group installation Risk of overoxidation

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydropyridine ring’s oxo group and unsaturated bonds make it susceptible to oxidation. For example:

  • Ring Aromaticity Enhancement : Oxidation of the tetrahydropyridine ring to a fully aromatic pyridine derivative using agents like KMnO₄ or CrO₃ under acidic conditions12.

  • Cyanide Group Stability : The nitrile group generally remains intact under mild oxidation conditions but may undergo hydrolysis to a carboxylic acid under strong oxidative environments (e.g., HNO₃/H₂SO₄)3.

Table 1: Oxidation Conditions and Products

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂SO₄, 80°CPyridine-3-carbonitrile derivative~60%1
CrO₃Acetic acid, refluxOxo-pyridinecarboxylic acidN/A2

Reduction Reactions

The nitrile and ketone groups are primary reduction targets:

  • Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine3.

  • Ketone to Alcohol : NaBH₄ selectively reduces the 6-oxo group to a hydroxyl group without affecting the nitrile4.

Table 2: Reduction Pathways

Reducing AgentTarget GroupProductSelectivity
LiAlH₄–C≡N–CH₂NH₂High
NaBH₄>C=O>CH–OHModerate

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitutions:

  • Amide Formation : Reaction with amines (e.g., NH₃, RNH₂) under basic conditions yields pyridinecarboxamides2.

  • Thioamide Synthesis : Treatment with H₂S or thiols generates thioamide derivatives5.

Mechanistic Insight :
The nitrile’s electrophilic carbon is attacked by nucleophiles, facilitated by the electron-withdrawing pyridine ring3.

Cycloaddition and Ring-Opening

The conjugated diene system in the tetrahydropyridine ring may engage in Diels-Alder reactions. For example:

  • With Maleic Anhydride : Forms a bicyclic adduct under thermal conditions1.

Functionalization of the Mesitylmethyl Group

The bulky mesitylmethyl substituent influences steric and electronic properties:

  • Halogenation : Electrophilic substitution (e.g., Br₂/FeBr₃) occurs at the para position of the mesityl aromatic ring2.

  • Oxidative Degradation : Strong oxidizers like O₃ cleave the methylene bridge, yielding mesitylene and a pyridine fragment4.

Thermal and Photochemical Reactions

  • Pyrolysis : Decomposition above 300°C generates mesitylene and cyano-containing fragments2.

  • Photolysis : UV irradiation induces [4+2] cycloreversion in adducts1.

Key Challenges and Research Gaps

  • Selectivity in Reduction : Competing reduction pathways (nitrile vs. ketone) require optimized conditions4.

  • Steric Hindrance : The mesitylmethyl group limits access to reactive sites, necessitating bulky reagents2.

  • Stability Under Acidic Conditions : Protonation of the pyridine ring can deactivate the nitrile group3.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C17_{17}H20_{20}N2_2O
Molecular Weight: 268.36 g/mol
CAS Number: 338748-73-5
Melting Point: 150 - 152 °C

The compound features a tetrahydropyridine ring system with a carbonitrile group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

  • Antimicrobial Activity
    • Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the carbonitrile group in 1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile enhances its interaction with microbial enzymes, potentially leading to the development of new antibiotics .
  • Anticancer Properties
    • Studies have shown that similar pyridine derivatives can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through pathways that may include the modulation of specific signaling proteins . This compound's unique structure may also allow it to target multiple pathways simultaneously.
  • Neuroprotective Effects
    • There is emerging evidence suggesting that compounds with a pyridine framework can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Agricultural Applications

  • Pesticidal Activity
    • The carbonitrile functional group is known for its role in enhancing the pesticidal properties of organic compounds. Research has demonstrated that this compound can serve as a precursor for developing new pesticides that are both effective and environmentally friendly .
  • Herbicide Development
    • Similar compounds have been utilized in creating selective herbicides that target specific plant species without harming crops. The structural characteristics of this compound may allow for the design of novel herbicides with improved efficacy and safety profiles .

Materials Science

  • Polymer Chemistry
    • The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength .
  • Nanomaterials
    • Research into nanomaterials has highlighted the potential use of pyridine derivatives in creating functionalized nanoparticles. These nanoparticles can be used for drug delivery systems or as catalysts in various chemical reactions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive bacteria.
Anticancer Properties Induced apoptosis in various cancer cell lines.
Neuroprotective Effects Showed potential in preventing neuronal cell death.
Pesticidal Activity Effective against common agricultural pests.
Herbicide Development Selective action on target weeds without crop damage.
Polymer Chemistry Enhanced thermal properties in synthesized polymers.
Nanomaterials Functionalized nanoparticles showed improved drug delivery efficiency.

Mechanism of Action

The mechanism of action of 1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The mesitylmethyl group and the nitrile group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications and the biological context .

Comparison with Similar Compounds

Key Substituent Effects:

  • Electronic Impact: Electron-donating methyl groups enhance electron density on the aromatic ring, which may stabilize intermediates in synthesis or alter binding affinity in biological systems.
  • Halogenated Benzyl Groups (e.g., Bromo, Chloro, Fluoro) :

    • Steric Impact : Lower than mesitylmethyl, allowing for easier functionalization.
    • Electronic Impact : Electron-withdrawing halogens (Br, Cl, F) increase electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions .

Examples of Halogenated Analogs:

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

  • Molecular Formula : C₁₄H₁₃BrN₂O
  • Key Feature : Bromine substituent enables participation in Suzuki-Miyaura couplings for further derivatization .

1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

  • Molecular Formula : C₁₄H₁₂Cl₂N₂O
  • Key Feature : Dual chlorine atoms increase electrophilicity and may enhance binding to electron-rich biological targets .

1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

  • Molecular Formula : C₁₄H₁₃FN₂O
  • Key Feature : Fluorine’s strong electronegativity improves metabolic stability in drug candidates .

Physical and Commercial Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Commercial Availability (Source)
Target Compound Mesitylmethyl C₁₇H₁₉N₂O* 281.35 (calculated) 338748-73-5 Limited availability
1-(4-Bromobenzyl)-... 4-Bromobenzyl C₁₄H₁₃BrN₂O 321.17 - Widely available (Santa Cruz Biotechnology)
1-(2,4-Dichlorobenzyl)-... 2,4-Dichlorobenzyl C₁₄H₁₂Cl₂N₂O 295.17 338748-72-4 Specialty suppliers
1-(4-Fluorobenzyl)-... 4-Fluorobenzyl C₁₄H₁₃FN₂O 244.27 - CymitQuimica

*Calculated based on structural analogs.

Research and Application Insights

  • Synthetic Utility : Halogenated analogs are preferred for modular synthesis due to their compatibility with cross-coupling reactions. The mesitylmethyl variant may require tailored conditions for functionalization due to steric hindrance.
  • Biological Activity : Fluorinated and chlorinated derivatives are explored as kinase inhibitors or antimicrobial agents, leveraging their electronic profiles. The mesitylmethyl compound’s bulk may limit membrane permeability but improve target specificity .
  • Stability : The mesitylmethyl group’s electron-donating nature could enhance oxidative stability compared to halogenated counterparts, which are prone to dehalogenation under harsh conditions.

Biological Activity

1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No. 338748-73-5) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a mesitylmethyl group, a pyridine ring, and a nitrile group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C17H20N2O
  • Molecular Weight : 268.35 g/mol
  • Melting Point : 150-152 °C
  • Boiling Point : 461.1 ± 45.0 °C (predicted)
  • Density : 1.11 ± 0.1 g/cm³ (predicted)
  • pKa : -2.72 ± 0.60 (predicted)

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The specific mechanism by which this compound exerts its antimicrobial effects remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action could involve apoptosis induction through the activation of caspases or inhibition of cell proliferation pathways . Further research is needed to confirm these findings and explore the compound's efficacy in vivo.

Neuroprotective Effects

Some studies have indicated that pyridine derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases . The neuroprotective mechanisms may include antioxidant activity and modulation of neuroinflammatory responses.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Cytotoxicity AssayShowed IC50 values indicating significant cytotoxic effects on cancer cell lines; further testing required for specificity .
Neuroprotection StudyIndicated potential for reducing oxidative stress in neuronal cultures; specific pathways involved need further investigation .

The biological activity of this compound likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways associated with inflammation or cell survival.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may protect cells from oxidative damage.

Conclusion and Future Directions

The compound this compound shows promise in various biological activities that warrant further exploration. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • In vivo studies to assess its therapeutic potential and safety profile.
  • Development of more potent derivatives through structural modifications.

This compound represents a valuable candidate for future drug development efforts targeting infectious diseases and cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

  • Methodology : Multi-component reactions (e.g., Hantzsch-type synthesis) are commonly used for pyridinecarbonitrile derivatives. A typical approach involves refluxing precursors (e.g., mesitylmethyl aldehyde, methyl acetoacetate, and cyanoacetamide) with ammonium acetate in ethanol. Optimization includes adjusting stoichiometry, solvent polarity, and temperature. For example, details a reflux protocol (10–20 hours in ethanol) for analogous dihydropyridines, yielding precipitates crystallized from DMF/ethanol mixtures .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • Melting Point : Compare observed values (e.g., 266–300°C for similar compounds in ) with literature .
  • NMR/IR : Analyze peaks for functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR, δ 2.0–3.0 ppm for methyl groups in ¹H NMR) .
  • HPLC/GC-MS : Confirm purity (>95%) and rule out side products.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow OSHA/NIOSH guidelines:

  • PPE : Wear nitrile gloves, face shields, and safety glasses to avoid skin/eye contact ( recommend similar protocols for structurally related compounds) .
  • Engineering Controls : Use fume hoods and ensure proper ventilation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for pyridinecarbonitrile derivatives?

  • Methodology : Cross-validate data using complementary techniques:

  • X-ray Crystallography : Resolve ambiguities in NMR/IR assignments (e.g., used single-crystal X-ray to confirm bond angles in a cycloocta[b]pyridine analog) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis sets).

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodology :

  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization ( used ammonium acetate as a catalyst) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hours vs. 20 hours under reflux).

Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

  • Methodology :

  • Functional Group Substitution : Replace mesitylmethyl with aryl/heteroaryl groups ( synthesized analogs with thiophene substituents) .
  • Biological Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines ( evaluated dihydropyridines as anticancer agents) .

Q. What computational tools predict solubility and stability under varying pH conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess solvation free energy in water/DMSO.
  • pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate ionization states.

Q. How do steric effects from the mesitylmethyl group influence reactivity in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates via HPLC (e.g., bulky groups may hinder SN2 mechanisms).
  • X-ray Analysis : Compare bond lengths/angles in parent and substituted derivatives ( used crystallography to study steric interactions in a chloro-pyridine analog) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

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